molecular formula C9H12N4 B14259835 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole CAS No. 170746-84-6

2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole

Katalognummer: B14259835
CAS-Nummer: 170746-84-6
Molekulargewicht: 176.22 g/mol
InChI-Schlüssel: RVNKQIUTTQEMJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole is an organic compound that features a hydrazine group attached to a phenyl-substituted dihydroimidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

170746-84-6

Molekularformel

C9H12N4

Molekulargewicht

176.22 g/mol

IUPAC-Name

(1-phenyl-4,5-dihydroimidazol-2-yl)hydrazine

InChI

InChI=1S/C9H12N4/c10-12-9-11-6-7-13(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)

InChI-Schlüssel

RVNKQIUTTQEMJZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=N1)NN)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.